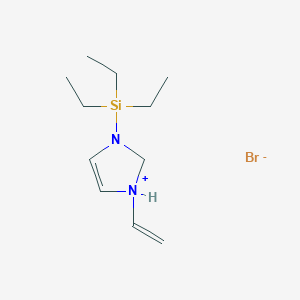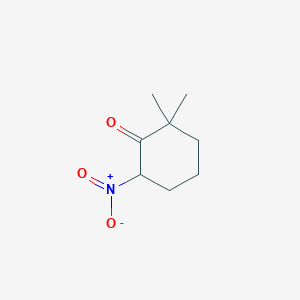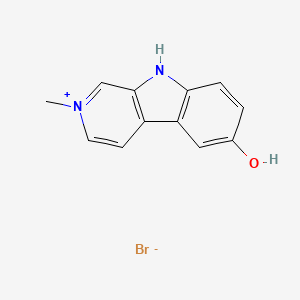
1-Ethenyl-3-(triethylsilyl)-2,3-dihydro-1H-imidazol-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-3-(triethylsilyl)-2,3-dihydro-1H-imidazol-1-ium bromide is a unique organic compound that belongs to the class of imidazolium salts. This compound is characterized by the presence of an ethenyl group, a triethylsilyl group, and a bromide ion. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-3-(triethylsilyl)-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the reaction of 1-ethenyl-2,3-dihydro-1H-imidazole with triethylsilyl chloride in the presence of a base, followed by the addition of hydrobromic acid to form the bromide salt. The reaction conditions usually include anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethenyl-3-(triethylsilyl)-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different imidazolium salts.
Oxidation Reactions: The ethenyl group can undergo oxidation to form corresponding epoxides or aldehydes.
Reduction Reactions: The imidazolium ring can be reduced to form dihydroimidazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, thiolates, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride and lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Various imidazolium salts with different anions.
Oxidation Reactions: Epoxides, aldehydes, and carboxylic acids.
Reduction Reactions: Dihydroimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-3-(triethylsilyl)-2,3-dihydro-1H-imidazol-1-ium bromide has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions and cross-coupling reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of ionic liquids and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Ethenyl-3-(triethylsilyl)-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can enhance its catalytic activity. Additionally, the presence of the triethylsilyl group can increase the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Vergleich Mit ähnlichen Verbindungen
- 1-Ethyl-3-methylimidazolium bromide
- 1-Butyl-3-methylimidazolium bromide
- 1-Hexyl-3-methylimidazolium bromide
Comparison: 1-Ethenyl-3-(triethylsilyl)-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to the presence of the ethenyl and triethylsilyl groups, which impart distinct chemical and physical properties. Compared to other imidazolium salts, this compound exhibits higher stability and enhanced reactivity in certain chemical reactions. The triethylsilyl group also contributes to its increased lipophilicity, making it more suitable for applications in drug delivery and biological systems.
Eigenschaften
CAS-Nummer |
140404-95-1 |
|---|---|
Molekularformel |
C11H23BrN2Si |
Molekulargewicht |
291.30 g/mol |
IUPAC-Name |
(1-ethenyl-1,2-dihydroimidazol-1-ium-3-yl)-triethylsilane;bromide |
InChI |
InChI=1S/C11H22N2Si.BrH/c1-5-12-9-10-13(11-12)14(6-2,7-3)8-4;/h5,9-10H,1,6-8,11H2,2-4H3;1H |
InChI-Schlüssel |
WOVNRKDNWFKQEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)N1C[NH+](C=C1)C=C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro-](/img/structure/B14275101.png)
![Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]-](/img/structure/B14275107.png)
![4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14275108.png)
![4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide](/img/structure/B14275117.png)

![4,4'-[(4-Methylphenyl)azanediyl]dibenzoic acid](/img/structure/B14275126.png)
![7-Methoxy-8-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14275135.png)
![6-(4-Methylphenyl)thieno[2,3-c]furan](/img/structure/B14275138.png)

![Benzene, [(dichloromethyl)seleno]-](/img/structure/B14275142.png)
![(3S,4S)-3-[(1S)-2-(4-fluorophenoxy)-1-hydroxyethyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14275156.png)

![Phosphonic acid, [2-furanyl[(phenylmethyl)amino]methyl]-](/img/structure/B14275166.png)
